6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid is a chemical compound classified under the benzo[d][1,3]dioxole derivatives. It is characterized by a unique structure that includes a dioxole ring fused with a benzene ring and a carboxylic acid group. The compound's IUPAC name is 6-methyl-1,3-benzodioxole-5-carboxylic acid, and its CAS number is 5025-54-7. It is primarily sourced from chemical databases such as PubChem and Benchchem, which provide detailed information regarding its properties and applications.
The synthesis of 6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid can be achieved through various methods:
Technical details on specific reaction conditions (temperature, pressure, solvents) are crucial for optimizing yields and purity during synthesis but are often proprietary or vary based on laboratory practices.
The molecular structure of 6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid consists of:
The InChI for this compound is InChI=1S/C9H8O4/c1-5-2-7-8(13-4-12-7)3-6(5)9(10)11/h2-3H,4H2,1H3,(H,10,11).
6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid can participate in various chemical reactions:
These reactions are significant for creating derivatives that may exhibit enhanced biological activity or different chemical properties.
The mechanism of action for 6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid is still under investigation, particularly concerning its biological activities:
The physical and chemical properties of 6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid include:
These properties are crucial for determining suitable applications in both laboratory and industrial settings.
6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid has several scientific applications:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5